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Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate
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Overview
Description
Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom Isoxazoles are known for their wide range of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an alkyne with a nitrile oxide, generated in situ from a hydroxylamine derivative, to form the isoxazole ring. The reaction is often catalyzed by copper (I) or ruthenium (II) to facilitate the (3 + 2) cycloaddition reaction .
Industrial Production Methods
Industrial production of this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation. Alternative methods include the use of microwave irradiation to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The isoxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute at the isoxazole ring.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
Chemistry
Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate serves as a valuable building block in organic synthesis. It is utilized in various chemical reactions, including:
- Reagent in Organic Synthesis : The compound can be employed as a reagent for synthesizing other complex molecules.
- Intermediate in Drug Development : Its unique structure allows it to act as an intermediate in the synthesis of pharmaceuticals.
Biology
The biological activities of this compound have been the focus of numerous studies:
- Antimicrobial Activity : In vitro studies demonstrated significant antimicrobial properties against various bacterial strains, indicating potential as an antibiotic agent.
- Anti-inflammatory Effects : Research has shown that the compound can reduce inflammation markers in cell cultures, suggesting its utility in treating inflammatory diseases.
Medicine
This compound is investigated for its potential therapeutic properties:
- Neuroprotective Effects : Studies indicate that the compound may reduce neuronal cell death caused by oxidative stressors, highlighting its potential role in neurodegenerative disease treatment.
- Inhibition of Pathogenic Mechanisms : Research has shown that it can inhibit the Type III secretion system (T3SS) in pathogenic bacteria, demonstrating its potential for combating bacterial infections.
Synthesis and Preparation Methods
The synthesis of this compound typically involves:
- Starting Materials : The synthesis begins with 3-hydroxyisoxazole and a suitable butanoic acid derivative.
- Reaction Conditions : Controlled conditions such as temperature, pressure, and catalysts are used to optimize yield and purity.
Table: Synthesis Overview
Step | Description |
---|---|
Starting Materials | 3-Hydroxyisoxazole + Butanoic Acid Derivative |
Reaction Type | Condensation Reaction |
Catalysts | Specific catalysts depending on reaction |
Yield | High yield with optimized conditions |
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that at concentrations around 50 µM, the compound exhibited significant antimicrobial activity, suggesting its potential use as a novel antibiotic agent.
Case Study 2: Neuroprotective Properties
Another investigation assessed the neuroprotective effects of the compound in models of oxidative stress. Results indicated that it could significantly reduce neuronal cell death caused by oxidative stressors, providing insights into its potential application in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Muscimol: A potent agonist for GABA receptors, containing a similar isoxazole ring.
Ibotenic Acid: An agonist for glutamate receptors, also featuring an isoxazole ring.
Valdecoxib: A COX-2 inhibitor with an isoxazole moiety.
Uniqueness
Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, relevant case studies, and research findings.
- Molecular Formula : C10H15N1O3
- CAS Number : 2104986-10-7
- Molecular Weight : 199.24 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It is believed to modulate various signaling pathways that are crucial in disease processes, particularly in cancer and inflammatory conditions.
Anticancer Properties
Recent studies have highlighted the compound's potential as a therapeutic agent in cancer treatment. It has been shown to:
- Inhibit Tumor Growth : In vitro assays demonstrated that the compound can significantly reduce cell viability in various cancer cell lines, suggesting its role as a potential anticancer agent.
- Modulate Protein Levels : The compound acts on E3 ubiquitin ligases, leading to the degradation of oncogenic proteins, which is a promising mechanism for targeted cancer therapy .
Anti-inflammatory Effects
The compound exhibits notable anti-inflammatory properties:
- Reduction of Inflammatory Markers : In cell culture studies, it was observed that this compound significantly decreased levels of pro-inflammatory cytokines, indicating its potential for treating inflammatory diseases .
Case Studies
- Inhibition of Cancer Cell Proliferation :
- Neuroprotective Effects :
Research Findings Summary Table
Properties
CAS No. |
2104986-10-7 |
---|---|
Molecular Formula |
C9H13NO4 |
Molecular Weight |
199.20 g/mol |
IUPAC Name |
methyl 3-methyl-2-(3-oxo-1,2-oxazol-5-yl)butanoate |
InChI |
InChI=1S/C9H13NO4/c1-5(2)8(9(12)13-3)6-4-7(11)10-14-6/h4-5,8H,1-3H3,(H,10,11) |
InChI Key |
QGWCBGOUMCNLQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC(=O)NO1)C(=O)OC |
Origin of Product |
United States |
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